An In-depth Technical Guide to 1-Bromo-3-(1,1-difluoroethyl)benzene
An In-depth Technical Guide to 1-Bromo-3-(1,1-difluoroethyl)benzene
CAS Number: 445303-70-8
This technical guide provides a comprehensive overview of 1-Bromo-3-(1,1-difluoroethyl)benzene, a key fluorinated aromatic intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details the compound's physicochemical properties, a plausible synthetic pathway with detailed experimental protocols, and its potential applications in modern organic synthesis.
Chemical and Physical Properties
1-Bromo-3-(1,1-difluoroethyl)benzene is a liquid at room temperature. The incorporation of a difluoroethyl group offers unique steric and electronic properties, making it a valuable building block in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1]
| Property | Value | Reference(s) |
| CAS Number | 445303-70-8 | [1][2] |
| Molecular Formula | C₈H₇BrF₂ | [1][2] |
| Molecular Weight | 221.04 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.500 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.504 | [1] |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | [1] |
| SMILES String | CC(F)(F)c1cccc(Br)c1 | [1] |
| InChI Key | NCJAJYPBNUFMQK-UHFFFAOYSA-N | [1] |
Synthesis Pathway and Experimental Protocols
A plausible and efficient synthetic route to 1-Bromo-3-(1,1-difluoroethyl)benzene involves a two-step process starting from acetophenone: (1) bromination to yield 3'-bromoacetophenone, and (2) subsequent deoxofluorination of the ketone to the geminal difluoride.
Experimental Protocol: Synthesis of 3'-Bromoacetophenone (Precursor)
This protocol is adapted from a standard procedure for the nuclear halogenation of acetophenone.[3]
Materials:
-
Acetophenone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Hydrochloric Acid (conc.)
-
Ice
-
Ether
Procedure:
-
A mixture of acetophenone (1.0 mole) and anhydrous aluminum chloride (2.2 moles) is prepared in a suitable reaction vessel.
-
The mixture is heated to 60-70°C to form a molten complex.
-
Bromine (0.8 moles) is added dropwise to the well-stirred molten mixture over a period of approximately 40 minutes.[3]
-
After the addition is complete, the mixture is stirred at 80-85°C for 1 hour.
-
The resulting complex is cooled and then carefully added in portions to a stirred mixture of ice (1.3 L) and concentrated hydrochloric acid (100 mL).
-
The product is extracted with ether. The organic layer is washed, dried, and the solvent is removed by distillation.
-
The crude 3'-bromoacetophenone is purified by vacuum distillation.[3]
Experimental Protocol: Deoxofluorination to 1-Bromo-3-(1,1-difluoroethyl)benzene
This protocol is a general procedure for the conversion of a ketone to a gem-difluoride using a modern fluorinating agent like Deoxofluor, which is known to be more thermally stable than DAST.[4][5]
Materials:
-
3'-Bromoacetophenone
-
Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3'-bromoacetophenone (1 eq.) in anhydrous dichloromethane (20 volumes) in a dry flask under a nitrogen atmosphere, cool the solution to 0°C.
-
Add Deoxofluor (2-3 eq.) dropwise to the solution while maintaining the temperature at 0°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (2x).
-
Combine the organic layers, wash successively with water and brine, then dry over anhydrous Na₂SO₄.[4]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The final product, 1-Bromo-3-(1,1-difluoroethyl)benzene, can be purified by silica gel column chromatography.
Applications in Drug Development and Organic Synthesis
The unique substitution pattern of 1-Bromo-3-(1,1-difluoroethyl)benzene makes it a highly valuable building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[6] The bromine atom serves as a versatile handle for various cross-coupling reactions, while the difluoroethyl-substituted phenyl ring can be incorporated to modulate the biological activity and pharmacokinetic properties of a lead compound.
Suzuki-Miyaura Cross-Coupling
A primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various boronic acids or esters.[7][8] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.
Representative Protocol: Suzuki Coupling
This is a general protocol for the Suzuki coupling of an aryl bromide.[5][9]
Materials:
-
1-Bromo-3-(1,1-difluoroethyl)benzene (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene, Ethanol, Water (as a solvent mixture)
Procedure:
-
In a dry round-bottom flask, combine 1-Bromo-3-(1,1-difluoroethyl)benzene, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
The filtrate is washed, dried, and concentrated. The resulting biaryl product can be purified by column chromatography or recrystallization.
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Complex multiplet pattern for the 4 aromatic protons. Aliphatic region (δ ~2.0 ppm): A triplet for the methyl (CH₃) protons, split by the two adjacent fluorine atoms (JHF coupling). |
| ¹³C NMR | Aromatic region (δ 120-150 ppm): Signals for the 6 aromatic carbons, with the carbon attached to the bromine atom being the most downfield. Aliphatic region: A quartet for the methyl carbon due to C-F coupling, and a triplet for the quaternary carbon attached to the two fluorine atoms. |
| ¹⁹F NMR | A single signal (quartet) is expected, as the two fluorine atoms are chemically equivalent, split by the three protons of the methyl group. |
| IR Spectroscopy | Aromatic C-H stretch: ~3100-3000 cm⁻¹. C-F stretch: Strong absorptions in the 1100-1000 cm⁻¹ region. C-Br stretch: Typically in the 600-500 cm⁻¹ region. Aromatic C=C stretch: Peaks around 1600 and 1475 cm⁻¹.[12] |
| Mass Spectrometry | The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 220 and 222. |
Safety and Handling
1-Bromo-3-(1,1-difluoroethyl)benzene should be handled by trained professionals in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.
| Hazard Information | GHS Classification | Precautionary Statements |
| Signal Word | Warning | P273: Avoid release to the environment. |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage Class | 10 - Combustible liquids | Store in a cool, dry, well-ventilated area away from incompatible substances. |
This information is based on data available for 1-Bromo-3-(1,1-difluoroethyl)benzene from chemical suppliers.[1]
References
- 1. 1-溴-4-(1,1-二氟乙基)苯 | 1-Bromo-4-(1,1-difluoroethyl)benzen | 1000994-95-5 - 乐研试剂 [leyan.com]
- 2. 1629281-47-5 1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethyl)benzene AKSci 8061FD [aksci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. 1-Bromo-3,5-difluorobenzene [webbook.nist.gov]
- 11. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
